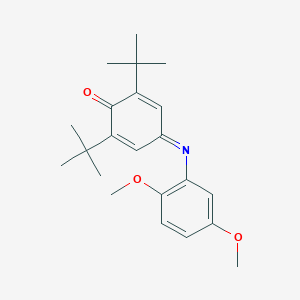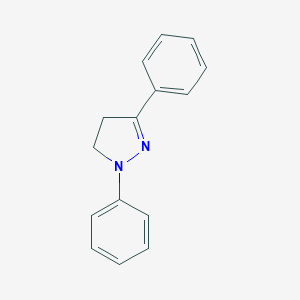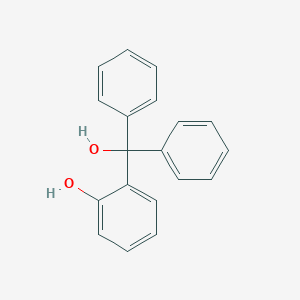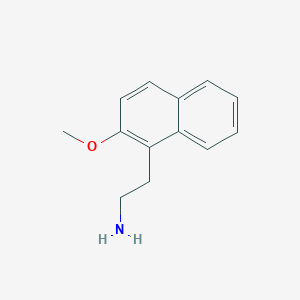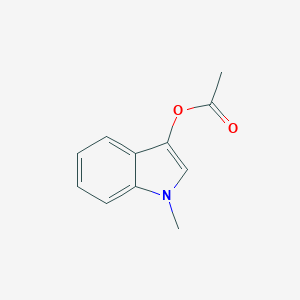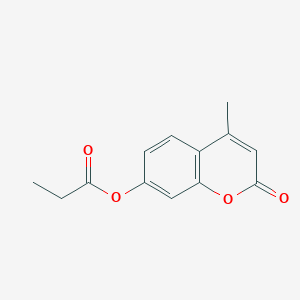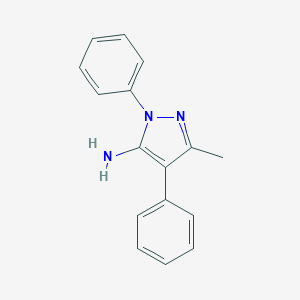
2,6-Bis(benzyloxy)pyridine
Descripción general
Descripción
2,6-Bis(benzyloxy)pyridine is an organic compound with the molecular formula C19H17NO2 . It has an average mass of 291.344 Da and a monoisotopic mass of 291.125916 Da . It is also known by its IUPAC name, 2,6-bis(phenylmethoxy)pyridine .
Synthesis Analysis
Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine has been demonstrated using whole-cell biocatalysis . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .Molecular Structure Analysis
The molecular structure of this compound includes three hydrogen bond acceptors, zero hydrogen bond donors, and six freely rotating bonds . Its molar refractivity is 86.7±0.3 cm³, and it has a polar surface area of 31 Ų .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³ and a boiling point of 425.7±35.0 °C at 760 mmHg . Its vapor pressure is 0.0±1.0 mmHg at 25°C, and it has an enthalpy of vaporization of 65.4±3.0 kJ/mol . The flash point is 153.6±16.2 °C .Aplicaciones Científicas De Investigación
Chemosensor for Fluoride Ions
2,6-Bis(2-benzimidazolyl)pyridine has been utilized as a chemosensor for fluoride ions. Studies using UV-vis spectroscopy, fluorescence spectroscopy, and 1H NMR techniques indicate its effectiveness as a sensor for fluoride ions due to its chemical shift and optical modification-based sensing capabilities (Chetia & Iyer, 2008).
Synthesis of Novel Polyimides
The compound has been involved in the synthesis of new polyimides, with 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride being used as a monomer. These polyimides have notable thermal stability and mechanical properties, demonstrating its potential in material science applications (Wang et al., 2006).
Catalysis in Propylene Polymerization
In catalysis, a ligand with a structure based on 2,6-bis-[1-(4-(3,4,5-tris(benzyloxy)-benzyloxy-)phenylimino)ethyl]-pyridine has shown higher catalytic activity in propylene polymerization. This indicates its usefulness in polymer production processes (Zheng-hong, 2008).
Receptor for Urea Recognition
2,6-Bis(2-benzimidazolyl)pyridine has been used as a receptor for urea recognition. It forms highly stable supramolecular complexes with urea, utilizing its imine nitrogen for hydrogen-bonded adducts. This characteristic is important in chemical and biological recognition applications (Chetia & Iyer, 2006).
Separation of Lanthanides and Actinides
The compound has been used in the selective extraction of americium(III) from europium(III), demonstrating its potential in the separation of lanthanides and actinides, which is significant in nuclear waste management (Drew et al., 2004).
Photocatalysis
It has also been applied in photocatalysis, where zirconium complexes with 2,6-bis(pyrrolyl)pyridine ligands were synthesized for visible light photoredox catalysis. This usage underscores its potential in green chemistry and renewable energy applications (Zhang, Petersen, & Milsmann, 2016).
Metal Complex Synthesis
The compound plays a role in the synthesis of metal complexes, as seen in complexes of pyridine-based, tridentate, sulfur-containing ligands, indicating its versatility in coordination chemistry and potential applications in catalysis and material science (Teixidor et al., 1989).
Propiedades
IUPAC Name |
2,6-bis(phenylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-3-8-16(9-4-1)14-21-18-12-7-13-19(20-18)22-15-17-10-5-2-6-11-17/h1-13H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREZYNKPQCIUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356136 | |
| Record name | 2,6-bis(benzyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16727-46-1 | |
| Record name | 2,6-Bis(phenylmethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16727-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-bis(benzyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


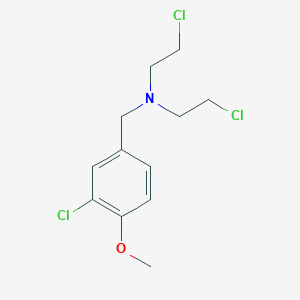

![1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B188454.png)


![1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone](/img/structure/B188463.png)
